molecular formula C10H12Cl3NO3 B8263979 methyl (3aR,4S,7aS)-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole-4-carboxylate

methyl (3aR,4S,7aS)-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole-4-carboxylate

Cat. No.: B8263979
M. Wt: 300.6 g/mol
InChI Key: UZKQAQFQDFUIJB-LYFYHCNISA-N
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Description

methyl (3aR,4S,7aS)-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole-4-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its trichloromethyl group and hexahydrobenzoxazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3aR,4S,7aS)-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole-4-carboxylate typically involves multiple steps, starting from readily available precursors One common method includes the cyclization of a suitable precursor under controlled conditions to form the hexahydrobenzoxazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalysts and purification techniques to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

methyl (3aR,4S,7aS)-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

methyl (3aR,4S,7aS)-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3aR,4S,7aS)-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole-4-carboxylate involves its interaction with specific molecular targets. The trichloromethyl group and hexahydrobenzoxazole ring play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3aR)-2-(Chloromethyl)-3abeta,4,5,6,7,7abeta-hexahydrobenzoxazole-4beta-carboxylic acid methyl ester
  • (3aR)-2-(Bromomethyl)-3abeta,4,5,6,7,7abeta-hexahydrobenzoxazole-4beta-carboxylic acid methyl ester

Uniqueness

What sets methyl (3aR,4S,7aS)-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole-4-carboxylate apart is its trichloromethyl group, which imparts unique chemical reactivity and potential biological activity compared to its analogs with different halogen substituents.

Properties

IUPAC Name

methyl (3aR,4S,7aS)-2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzoxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl3NO3/c1-16-8(15)5-3-2-4-6-7(5)14-9(17-6)10(11,12)13/h5-7H,2-4H2,1H3/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKQAQFQDFUIJB-LYFYHCNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC2C1N=C(O2)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCC[C@H]2[C@@H]1N=C(O2)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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